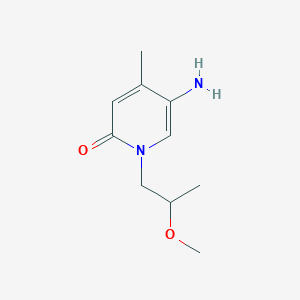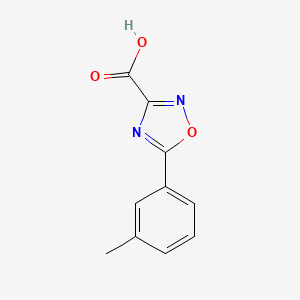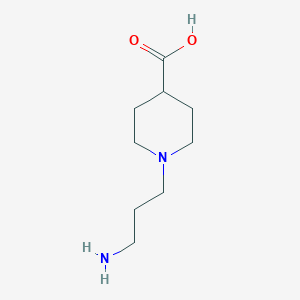
1-(3-Aminopropyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with an aminopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(3-aminopropyl)piperidine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another approach involves the use of piperidine-4-carboxylic acid as a starting material, which is then functionalized with an aminopropyl group through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as rhodium complexes to facilitate the cyclization and functionalization reactions . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the aminopropyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(3-Aminopropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways in the nervous system . Additionally, it can modulate enzyme activity and protein-protein interactions, leading to diverse biological effects .
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Shares the piperidine ring and carboxylic acid group but lacks the aminopropyl substitution.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Similar structure with an aminoethyl group instead of aminopropyl.
Pyrrolidine-3-carboxylic acid: Contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring.
Uniqueness: 1-(3-Aminopropyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(3-aminopropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13) |
InChI Key |
HKFORSWICJXHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13069485.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
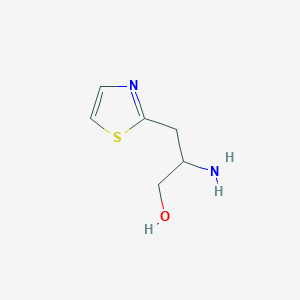
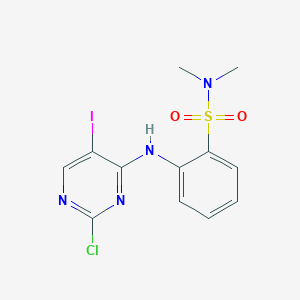
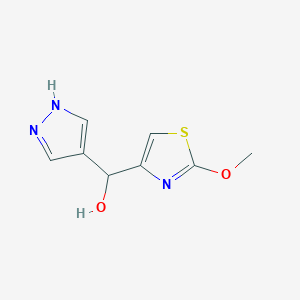
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
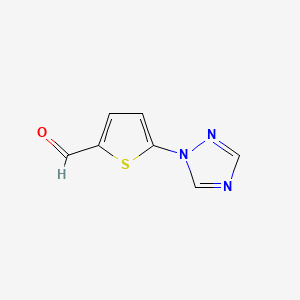
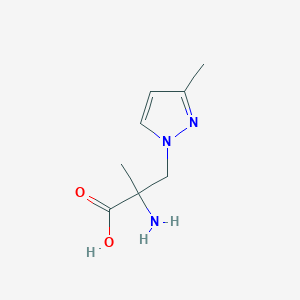
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
